N-(propan-2-yl)piperidin-3-amine

Medicinal Chemistry Process Chemistry Physical Organic Chemistry

N-(propan-2-yl)piperidin-3-amine (CAS 1235439-19-6), also known as N-isopropylpiperidin-3-amine, is a secondary amine featuring a piperidine ring substituted with an isopropyl group at the 3-position. With a molecular formula of C₈H₁₈N₂ and a molecular weight of 142.24 g/mol, it serves as a chiral building block in the synthesis of bioactive molecules, particularly those targeting neurological and metabolic pathways.

Molecular Formula C8H18N2
Molecular Weight 142.24 g/mol
CAS No. 1235439-19-6
Cat. No. B059098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(propan-2-yl)piperidin-3-amine
CAS1235439-19-6
Molecular FormulaC8H18N2
Molecular Weight142.24 g/mol
Structural Identifiers
SMILESCC(C)NC1CCCNC1
InChIInChI=1S/C8H18N2/c1-7(2)10-8-4-3-5-9-6-8/h7-10H,3-6H2,1-2H3
InChIKeyXAXUUHPCEVNZFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(propan-2-yl)piperidin-3-amine (CAS 1235439-19-6): A Differentiated Secondary Amine Building Block for Medicinal Chemistry


N-(propan-2-yl)piperidin-3-amine (CAS 1235439-19-6), also known as N-isopropylpiperidin-3-amine, is a secondary amine featuring a piperidine ring substituted with an isopropyl group at the 3-position . With a molecular formula of C₈H₁₈N₂ and a molecular weight of 142.24 g/mol, it serves as a chiral building block in the synthesis of bioactive molecules, particularly those targeting neurological and metabolic pathways [1]. The compound is available in both racemic and enantiopure forms (e.g., (R)- and (S)-isomers), with the (R)-enantiomer dihydrochloride salt being of particular interest for its role in Dipeptidyl Peptidase IV (DPP-IV) inhibitor development [2].

Why N-Isopropylpiperidin-3-amine Cannot Be Directly Substituted with N-Methyl or N-Ethyl Analogs


N-alkyl-3-aminopiperidines exhibit significant differences in physicochemical and biological properties due to the steric and electronic effects of the N-substituent. The isopropyl group in N-(propan-2-yl)piperidin-3-amine confers a distinct balance of lipophilicity, basicity, and steric bulk compared to its methyl and ethyl counterparts, directly impacting solubility, membrane permeability, and target binding [1]. Simple substitution with a methyl or ethyl analog would alter these critical parameters, potentially leading to divergent synthetic outcomes, altered pharmacokinetic profiles, or reduced activity in downstream applications [2].

Quantitative Differentiation of N-(propan-2-yl)piperidin-3-amine Versus Closest Analogs


Comparative Physicochemical Properties: Boiling Point, Density, and Flash Point

N-(propan-2-yl)piperidin-3-amine exhibits a boiling point of 194 °C, which is significantly higher than that of its N-ethyl (186 °C) and N-methyl (167 °C) analogs . The density of 0.89 g/cm³ and flash point of 68 °C also differ from the ethyl (density 0.90, flash point 67 °C) and methyl (density 0.91, flash point 52 °C) derivatives [1]. These differences in physical properties arise from increased van der Waals interactions and molecular mass conferred by the isopropyl substituent.

Medicinal Chemistry Process Chemistry Physical Organic Chemistry

Predicted pKa and Basicity: Impact on Salt Formation and Bioavailability

The predicted acid dissociation constant (pKa) of N-(propan-2-yl)piperidin-3-amine is 10.36±0.20, indicating lower basicity compared to the N-ethyl analog (predicted pKa 11.06±0.20) . The reduced basicity of the isopropyl derivative is attributed to steric hindrance from the branched alkyl group, which impedes protonation of the secondary amine.

Pharmaceutical Sciences ADME Medicinal Chemistry

In Vitro Inhibition of Inosine-5'-Monophosphate Dehydrogenase 2 (IMPDH2)

N-(propan-2-yl)piperidin-3-amine inhibits human IMPDH2 with a Ki of 440 nM when measured against the NAD substrate [1]. In contrast, the clinically used IMPDH inhibitor mycophenolic acid (MPA) exhibits a Ki of approximately 10 nM for the same enzyme [2]. While the isopropyl derivative is significantly less potent than MPA, its moderate affinity may be advantageous for applications requiring partial inhibition or for generating analogs with improved selectivity profiles.

Immunosuppression Anticancer Antiviral Enzymology

Inhibition of PI3Kδ-Mediated AKT Phosphorylation by (R)-Enantiomer

The (R)-enantiomer of N-isopropylpiperidin-3-amine dihydrochloride inhibits human PI3Kδ-mediated AKT phosphorylation at Ser473 in Ri-1 cells with an IC50 of 102 nM [1]. PI3Kδ is a key therapeutic target in B-cell malignancies and inflammatory diseases. While direct comparator data for the corresponding methyl or ethyl analogs in this assay are not available, the activity observed for the isopropyl derivative suggests that the branched alkyl chain contributes favorably to target engagement within the PI3Kδ active site.

Oncology Immunology Signal Transduction Kinase Inhibition

Chiral Building Block for Dipeptidyl Peptidase IV (DPP-IV) Inhibitor Synthesis

Substituted 3-aminopiperidines, including enantiopure N-isopropyl derivatives, serve as key chiral intermediates for the synthesis of DPP-IV inhibitors [1]. The (R)-enantiomer of N-isopropylpiperidin-3-amine dihydrochloride has been specifically identified as a precursor in the preparation of clinically relevant DPP-IV inhibitors used for managing type 2 diabetes [2]. The stereochemistry at the 3-position is critical for DPP-IV binding, and the isopropyl substituent provides an optimal balance of lipophilicity and steric fit within the enzyme's S2 pocket compared to smaller alkyl groups.

Diabetes Metabolic Disease Stereoselective Synthesis Drug Development

Priority Research and Industrial Applications for N-(propan-2-yl)piperidin-3-amine Based on Evidence-Based Differentiation


Stereoselective Synthesis of DPP-IV Inhibitors for Type 2 Diabetes

Utilize enantiopure (R)-N-isopropylpiperidin-3-amine as a chiral building block in the preparation of dipeptidyl peptidase IV inhibitors. The isopropyl substituent provides an optimal steric and lipophilic profile for DPP-IV binding, as demonstrated in the 3-aminopiperidine DPP-IV inhibitor series [1].

Structure-Activity Relationship (SAR) Studies Targeting IMPDH2

Employ N-(propan-2-yl)piperidin-3-amine as a moderate-affinity starting point (Ki = 440 nM) for SAR campaigns aimed at optimizing IMPDH2 inhibition. Its differentiated activity compared to highly potent inhibitors like mycophenolic acid allows for exploration of partial inhibition or improved selectivity [1].

PI3Kδ-Targeted Oncology and Inflammation Research

Leverage the (R)-enantiomer of N-isopropylpiperidin-3-amine dihydrochloride (IC50 = 102 nM against PI3Kδ-mediated AKT phosphorylation) as a tool compound or lead scaffold for developing PI3Kδ inhibitors for B-cell malignancies and autoimmune disorders [1].

Process Chemistry Optimization Leveraging Distinct Physical Properties

Select N-(propan-2-yl)piperidin-3-amine over its N-ethyl or N-methyl analogs when higher boiling point (194 °C) and lower basicity (pKa 10.36) are advantageous for specific purification methods (e.g., fractional distillation) or for minimizing ion trapping in early ADME screening [1].

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